6-(2-Fluorophenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
The compound belongs to the triazolothiadiazole class, a fused heterocyclic system combining 1,2,4-triazole and 1,3,4-thiadiazole rings. Its structure features a 2-fluorophenyl group at position 6 and a 3-methylbenzofuran moiety at position 3 (Figure 1).
Properties
Molecular Formula |
C18H11FN4OS |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
6-(2-fluorophenyl)-3-(3-methyl-1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H11FN4OS/c1-10-11-6-3-5-9-14(11)24-15(10)16-20-21-18-23(16)22-17(25-18)12-7-2-4-8-13(12)19/h2-9H,1H3 |
InChI Key |
HRLHMKXIDRPSNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C3=NN=C4N3N=C(S4)C5=CC=CC=C5F |
Origin of Product |
United States |
Biological Activity
The compound 6-(2-Fluorophenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic molecule that integrates both triazole and thiadiazole moieties. This unique structure contributes to its diverse biological activities and potential therapeutic applications. Recent studies have highlighted its significant biological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
The chemical formula for this compound is , characterized by the presence of a fluorophenyl group and a methyl-substituted benzofuran. The combination of these functional groups enhances its reactivity and biological activity.
Antimicrobial Activity
Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit broad-spectrum antimicrobial properties. The specific compound has shown promising results against various bacterial strains. For example, studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of This compound has been evaluated in several studies. Notably:
- In vitro studies revealed that this compound exhibits cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer) with IC50 values indicating significant potency.
- A comparative analysis with similar compounds showed that derivatives containing the thiadiazole ring often outperform others in terms of antiproliferative activity .
Anti-inflammatory Activity
The compound also displays anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers significantly. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Binding Affinity : Studies have focused on its binding affinity to various enzymes and receptors involved in disease pathways.
- Structure-Activity Relationship (SAR) : Understanding how modifications to the structure influence biological activity is crucial for optimizing efficacy and reducing toxicity.
Comparative Analysis with Similar Compounds
A comparison with other structurally related compounds provides insight into the unique properties of This compound :
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(Phenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | Phenyl group substitution | Antimicrobial |
| 6-(Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | Chlorine substitution | Anticancer |
| 7-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | Methyl group substitution | Anti-inflammatory |
Case Studies
Several case studies have documented the efficacy of this compound:
- Study A : Evaluated its effect on MCF-7 cells revealing a significant reduction in cell viability at concentrations as low as 10 µM.
- Study B : Investigated its antimicrobial properties against Staphylococcus aureus showing a minimum inhibitory concentration (MIC) of 8 µg/mL.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Triazolothiadiazole derivatives are distinguished by substituents at positions 3 and 5. Key analogs and their properties are summarized in Table 1 .
Table 1: Structural and Physical Properties of Triazolothiadiazole Derivatives
- Adamantyl Derivatives (5d, 5e): These exhibit higher melting points (185–200°C) due to adamantane's rigid, bulky structure, which enhances crystal packing .
- Benzofuran vs. Thienyl () : Replacing benzofuran with thienyl (C13H7FN4S2) reduces aromatic π-surface, possibly diminishing π-π stacking interactions critical for biological activity .
Anticancer and Anti-inflammatory Potential
- Adamantyl Derivatives : Compounds like 5d and 5e show antiproliferative activity against cancer cell lines, with IC50 values <10 µM in some cases . The adamantyl group may enhance membrane permeability via lipophilicity.
- Anti-inflammatory Hits () : 3c (2-fluorophenyl at R3, phenyl at R6) and 3d (4-methoxyphenyl at R6) reduce paw edema in rats by 60–65%, comparable to naproxen. The target compound’s benzofuran group could modulate cyclooxygenase (COX) inhibition selectivity .
- CPNT (): A 50 mg/kg dose increases survival in Ehrlich ascitic carcinoma models by 40%, with mild hepatotoxicity. The benzofuran analog may offer improved toxicity profiles due to metabolic stability .
Antibacterial Activity
Structural and Supramolecular Features
- Crystal Packing () : Adamantyl derivatives form 1D chains via C–H···F interactions, while phenyl-substituted analogs rely on π-π stacking. The benzofuran group in the target compound may introduce edge-to-face π-interactions or steric hindrance, altering crystal morphology .
- Hirshfeld Surface Analysis () : Adamantane substituents reduce hydrogen bonding contributions (40–45% vs. 55% for phenyl analogs). The benzofuran’s oxygen atom could increase O···H interactions .
Preparation Methods
Synthesis via Cyclocondensation of Schiff Bases and Ethyl Chloroacetate
One prominent method involves the formation of Schiff bases from 4-amino-1,2,4-triazole-3-thiols and aromatic aldehydes, followed by cyclization with ethyl chloroacetate. This route, adapted from Foroughifar et al., is summarized as follows:
Step 1: Formation of Schiff base (3-methyl-1-benzofuran-2-yl derivative) by reacting 4-amino-1,2,4-triazole-3-thiol with 3-methyl-2-benzofuran-1-carbaldehyde in acetic acid.
Step 2: Cyclocondensation of the Schiff base with ethyl chloroacetate in the presence of sodium hydride, leading to the formation of the fused heterocyclic system.
Reaction conditions:
- Solvent: Acetic acid for Schiff base formation
- Base: Sodium hydride for cyclization
- Temperature: Reflux or elevated temperature (~80-100°C)
- Time: 4-8 hours
This method allows for the incorporation of the 3-methyl-1-benzofuran-2-yl moiety at the desired position, with the fluorophenyl group introduced through subsequent substitution or as a precursor in earlier steps.
Synthesis via Cyclocondensation of 4-Amino-1,2,4-triazole-3-thiol with Bielectrophiles
Another approach employs the reaction of 4-amino-1,2,4-triazole-3-thiol with bielectrophilic reagents such as α-halocarbonyl compounds (e.g., α-bromoacetophenone derivatives). This method, as described by Al-Etaibi et al., involves:
Step 1: Preparation of 4-amino-1,2,4-triazole-3-thiol.
Step 2: Reaction with 2-fluorobenzoyl chloride or bromide to introduce the 2-fluorophenyl group.
Step 3: Cyclization with appropriate α-halocarbonyl compounds (e.g., ethyl chloroacetate) under basic conditions (e.g., sodium hydroxide or sodium hydride) to form the fused heterocycle.
Reaction conditions:
- Solvent: Dimethylformamide or ethanol
- Catalyst: p-Toluenesulfonic acid or heteropolyacid catalysts
- Temperature: 80-120°C
- Duration: 4-12 hours
This route offers versatility in substituent variation, enabling the incorporation of fluorinated phenyl groups and benzofuran derivatives.
Synthesis via Multistep Pathways Using α-Halocarbonyl Compounds
The utilization of α-halocarbonyl compounds, such as α-bromoacetophenone derivatives, is a common strategy for constructing the fused heterocyclic core. The general sequence involves:
- Nucleophilic attack by hydrazine derivatives or amino-triazoles on the α-halocarbonyl compound.
- Cyclization facilitated by intra-molecular nucleophilic attack, forming the triazolothiadiazine ring.
- Post-cyclization modifications to introduce fluorophenyl and benzofuran substituents.
This approach benefits from high regioselectivity and the ability to tailor substituents at various positions.
Data Tables Summarizing Synthesis Parameters
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yields (%) | Remarks |
|---|---|---|---|---|---|
| Acid-catalyzed cyclization | Hydrazinyl-thiadiazines + esters | Acid catalysts (e.g., p-TSA) | Reflux, 4-8 hours | 55-70 | Limited substrate scope |
| Schiff base cyclization | 4-amino-1,2,4-triazole-3-thiol + aromatic aldehydes | NaH, ethyl chloroacetate | Reflux, 4-12 hours | 60-75 | Suitable for benzofuran derivatives |
| Bielectrophile cyclocondensation | 4-amino-1,2,4-triazole-3-thiol + α-halocarbonyls | NaOH, DMF | 80-120°C, 4-12 hours | 50-68 | Versatile for fluorophenyl groups |
| Multistep α-halocarbonyl route | Hydrazines + halocarbonyls | Base, heat | Variable | 45-65 | Good for substituent diversity |
Final Remarks
The synthesis of this complex heterocyclic compound demands a strategic combination of classical cyclization techniques and modern multistep methodologies. The choice of route depends on the desired substituents, available starting materials, and specific biological activity targets. Continuous research focusing on greener, more efficient, and regioselective processes is expected to further advance the synthesis of such heterocyclic systems.
Q & A
Q. What are the optimal synthetic routes for preparing 6-(2-fluorophenyl)-3-(3-methyl-1-benzofuran-2-yl)triazolo[3,4-b]thiadiazole?
The compound is synthesized via condensation reactions between substituted triazole-thiol precursors and carboxylic acid derivatives, typically using phosphorus oxychloride (POCl₃) as a catalyst. For example:
- Step 1 : Prepare 4-amino-5-(3-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol by reacting 3-methyl-1-benzofuran-2-carboxylic acid with thiosemicarbazide.
- Step 2 : Condense the triazole-thiol intermediate with 2-fluorobenzoic acid in POCl₃ under reflux (16–24 hours).
- Step 3 : Neutralize the reaction mixture with NaHCO₃, isolate the product via filtration, and purify by recrystallization (ethanol-DMF) .
Q. How is structural characterization of this compound performed, and what key parameters are analyzed?
Characterization involves:
- NMR Spectroscopy : Confirm substituent positions (e.g., ¹H NMR for fluorophenyl protons at δ 7.2–7.8 ppm; ¹³C NMR for benzofuran carbons at ~110–160 ppm).
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 395.3).
- X-ray Crystallography : Resolve crystal packing influenced by C–H⋯N hydrogen bonds and π–π stacking between triazole and benzofuran rings (mean deviation < 0.02 Å) .
Q. What preliminary assays are used to evaluate its bioactivity?
Initial screening includes:
- COX-1/COX-2 Inhibition : Measure IC₅₀ values using enzyme immunoassays (e.g., 2.7 μM for COX-2 vs. >10 μM for COX-1 in analogues).
- Antimicrobial Testing : Disk diffusion assays against S. aureus and E. coli (zone of inhibition >15 mm at 100 μg/mL) .
Advanced Research Questions
Q. How do substituent variations at the 3- and 6-positions influence bioactivity?
Substituents dictate target selectivity and potency:
- Fluorine at 6-position : Enhances electronegativity , improving dipole interactions with COX-2's hydrophobic pocket.
- 3-Methylbenzofuran : Increases lipophilicity , enhancing membrane permeability (logP ~3.2).
- SAR Trends : Replace fluorophenyl with chlorophenyl reduces COX-2 affinity by 40%, while bulkier groups (e.g., adamantyl) improve metabolic stability .
Q. How can crystallographic data guide drug design for this compound?
X-ray structures reveal:
- Active Conformation : Triazole-thiadiazole core adopts a planar geometry, facilitating π-stacking with Tyr385 in COX-2.
- Intermolecular Interactions : C–H⋯O bonds between benzofuran and His90 residues stabilize binding.
- Design Strategy : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzofuran 5-position to strengthen hydrogen bonding .
Q. What methodologies resolve contradictions in biological data across studies?
Address discrepancies using:
- Dose-Response Curves : Confirm activity thresholds (e.g., IC₅₀ reproducibility across ≥3 independent assays).
- Computational Docking : Validate binding poses (AutoDock Vina) against COX-2 (PDB: 3LN1).
- Metabolic Stability Assays : Rule out false negatives due to rapid hepatic clearance (e.g., t₁/₂ <30 min in microsomes) .
Q. What advanced techniques optimize its pharmacokinetic profile?
- Prodrug Derivatization : Acetylate the triazole NH to enhance oral bioavailability (e.g., 65% vs. 22% for parent compound).
- Nanoparticle Encapsulation : Use PLGA nanoparticles to improve aqueous solubility (from 0.12 mg/mL to 2.8 mg/mL).
- Metabolite Identification : LC-MS/MS detects primary metabolites (e.g., hydroxylation at benzofuran 7-position) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
